

Structural Elucidation of Novel Bioactive Scaffolds Derived from Substituted Benzoates: A Comparative Guide

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Compound of Interest

Compound Name: Methyl 3-ethoxybenzoate

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This guide provides a comparative analysis of the structural confirmation of novel compounds derived from substituted methyl benzoates, with a focus on methodologies applicable to derivatives of **Methyl 3-ethoxybenzoate**. Due to a lack of publicly available research detailing novel compounds synthesized directly from **Methyl 3-ethoxybenzoate**, this guide utilizes the well-documented synthesis of Gefitinib from the closely related starting material, Methyl 3-hydroxy-4-methoxybenzoate, as a representative example.^{[1][2]} The principles and techniques outlined are directly transferable to the characterization of novel molecules derived from **Methyl 3-ethoxybenzoate**.

The synthesis of complex bioactive molecules from readily available starting materials is a cornerstone of modern drug discovery. The structural confirmation of these novel compounds is paramount to understanding their chemical properties and biological activity. This guide will detail the experimental protocols and present the characterization data for key intermediates in a multi-step synthesis, providing a framework for the structural elucidation of newly synthesized compounds.

Comparative Analysis of Synthetic Intermediates

The following tables summarize the key characterization data for the intermediates in the synthesis of Gefitinib, a potent EGFR inhibitor. This data provides a benchmark for the types of

structural confirmation required for novel compounds.

Table 1: Physical and Chromatographic Data of Synthetic Intermediates

Compound ID	IUPAC Name	Molecular Formula	Molecular Weight (g/mol)	Appearance	Yield (%)
1	Methyl 3-hydroxy-4-methoxybenzoate	C ₉ H ₁₀ O ₄	182.17	-	-
2	Methyl 3-(3-chloropropoxy)-4-methoxybenzoate	C ₁₂ H ₁₅ ClO ₄	258.70	White solid	94.7
3	Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate	C ₁₂ H ₁₄ ClNO ₆	319.70	Pale yellow oil	85.0
4	Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate	C ₁₂ H ₁₆ ClNO ₄	289.71	Yellowish oil	77.0

Table 2: Spectroscopic Data for Structural Confirmation of Intermediates

Compound ID	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)	Mass Spec. (m/z)
2	7.62 (dd, J=8.4, 2.0 Hz, 1H), 7.55 (d, J=2.0 Hz, 1H), 6.91 (d, J=8.4 Hz, 1H), 4.25 (t, J=5.8 Hz, 2H), 3.90 (s, 3H), 3.89 (s, 3H), 3.78 (t, J=6.2 Hz, 2H), 2.30 (m, 2H)	166.8, 153.0, 148.1, 123.8, 114.9, 111.9, 110.8, 67.2, 56.0, 52.1, 41.4, 32.0	258
3	7.80 (s, 1H), 7.02 (s, 1H), 4.29 (t, J=5.6 Hz, 2H), 3.96 (s, 3H), 3.91 (s, 3H), 3.79 (t, J=6.1 Hz, 2H), 2.31 (m, 2H)	165.2, 153.8, 148.9, 137.2, 112.5, 110.3, 109.8, 67.5, 56.4, 52.8, 41.2, 31.9	319
4	7.21 (s, 1H), 6.31 (s, 1H), 5.80 (br s, 2H), 4.10 (t, J=5.9 Hz, 2H), 3.86 (s, 3H), 3.83 (s, 3H), 3.71 (t, J=6.2 Hz, 2H), 2.21 (m, 2H)	168.1, 150.2, 146.9, 140.1, 112.8, 109.5, 100.1, 67.8, 55.8, 51.2, 41.6, 32.2	289

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the intermediates are provided below. These protocols are adapted from the synthesis of Gefitinib and can be modified for analogous derivatizations of **Methyl 3-ethoxybenzoate**.^[1]

Synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (Compound 2)

A mixture of Methyl 3-hydroxy-4-methoxybenzoate (1.0 eq), 1-bromo-3-chloropropane (1.4 eq), and potassium carbonate (2.1 eq) in dimethylformamide (DMF) is heated at 70°C for 4 hours. The reaction mixture is then cooled to room temperature and poured into ice-water with constant stirring. The resulting solid is filtered and washed with cold water to yield the product.

Synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (Compound 3)

To a solution of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (1.0 eq) in a mixture of acetic acid and acetic anhydride at 0-5°C, nitric acid (66%) is added dropwise. The mixture is stirred at room temperature for 6 hours, then poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate and brine, then dried over sodium sulfate.

Synthesis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate (Compound 4)

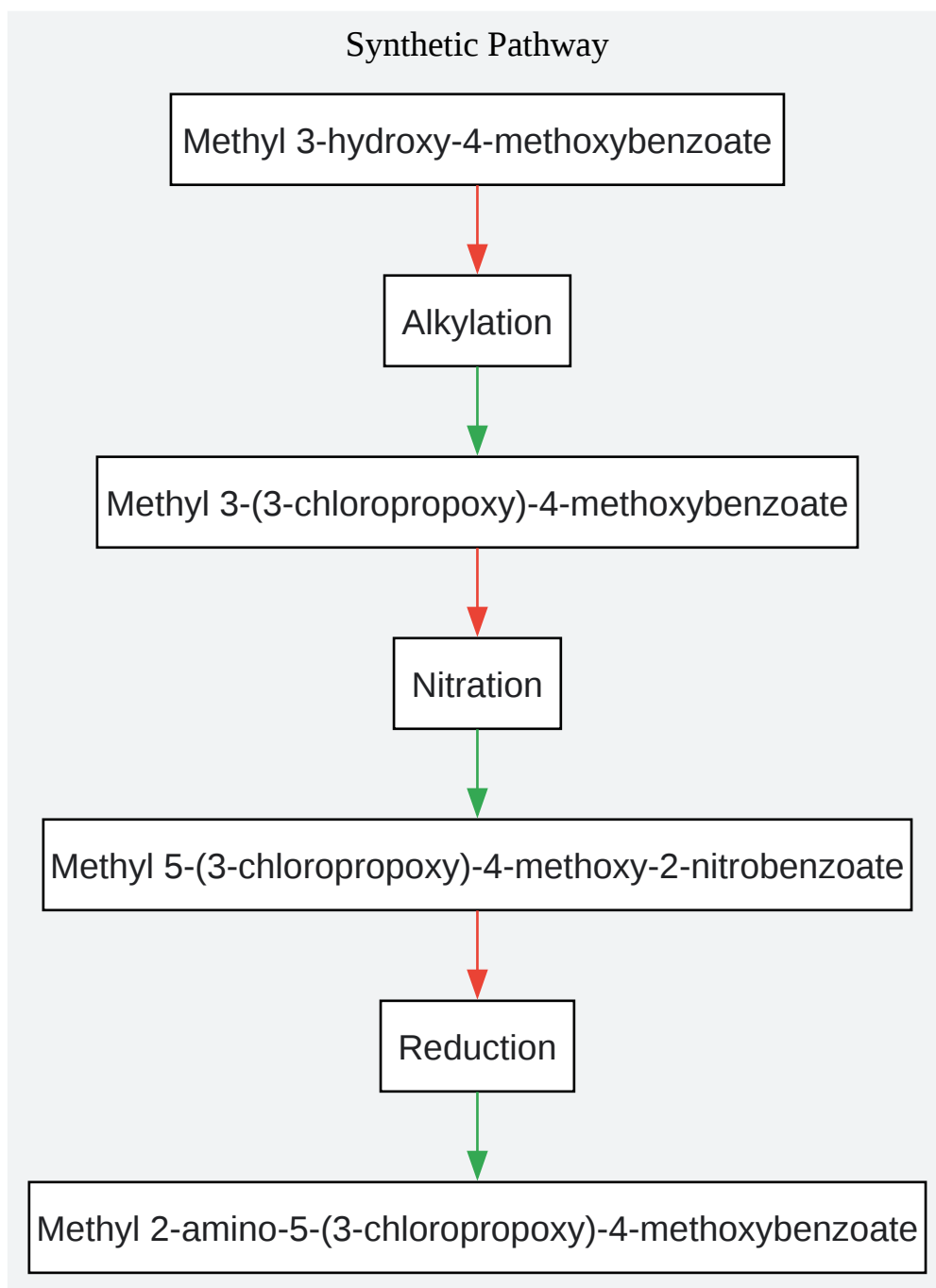
Powdered iron (5.0 eq) is suspended in acetic acid and heated to 50°C under a nitrogen atmosphere. A solution of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (1.0 eq) in methanol and acetic acid is added dropwise. The mixture is stirred at 50-60°C for 30 minutes. The catalyst is removed by filtration, and the solvent is evaporated. The residue is poured into water and extracted with ethyl acetate.

Structural Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm).
- Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) source. The molecular ion peak (m/z) is reported.
- Chromatography: The purity of the compounds is determined by High-Performance Liquid Chromatography (HPLC).

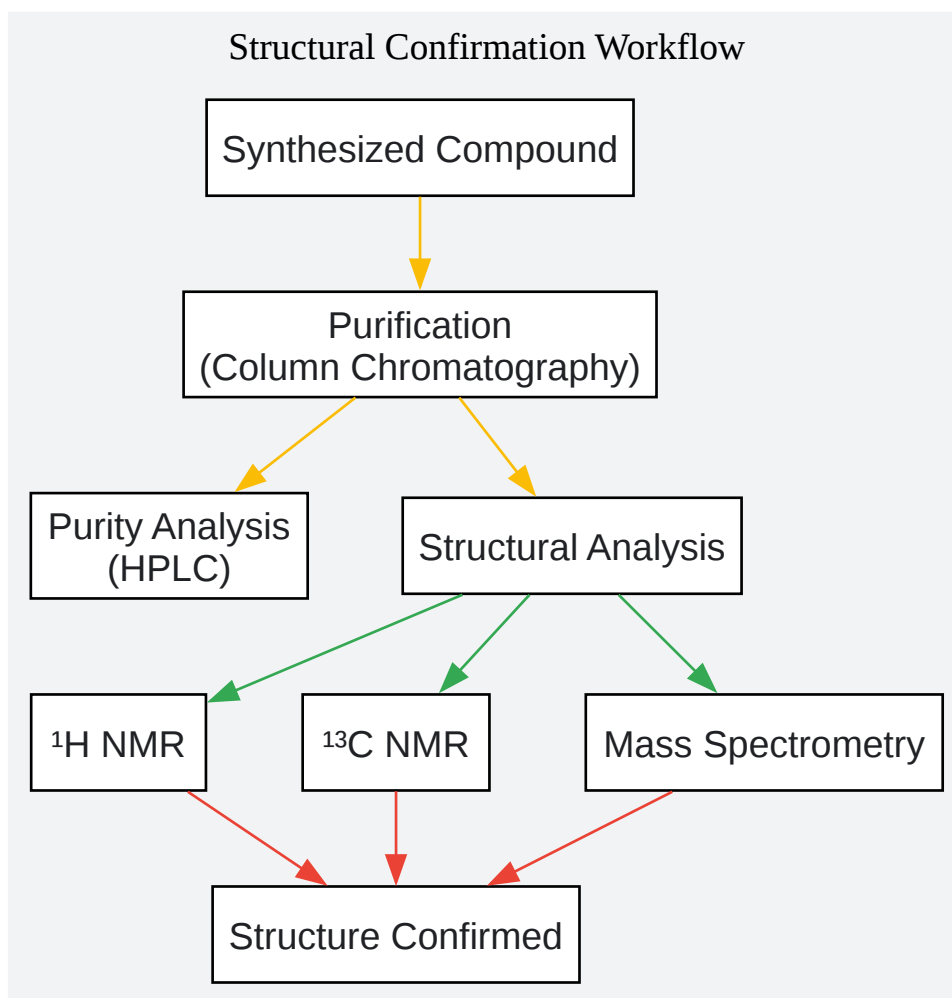
Visualizing Synthetic Pathways and Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.



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Caption: Synthetic pathway for the derivatization of a substituted methyl benzoate.



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Caption: General workflow for the structural confirmation of novel compounds.

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